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Compound of Interest

Compound Name: Repibresib

Cat. No.: B15570872

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Repibresib
(also known as I-BET762 or GSK525762A), a potent and selective inhibitor of the
Bromodomain and Extra-Terminal (BET) family of proteins. Additionally, this document outlines
experimental protocols for the evaluation of Repibresib's biological activity in a laboratory
setting.

Introduction

Repibresib is a small molecule inhibitor that targets the BET family of bromodomains (BRD2,
BRD3, and BRD4), which are key epigenetic readers involved in the regulation of gene
transcription. By binding to the acetylated lysine recognition motifs of BET proteins, Repibresib
displaces them from chromatin, leading to the suppression of target gene expression. This
mechanism of action has made Repibresib a valuable tool for investigating the role of BET
proteins in various biological processes and a potential therapeutic agent for diseases such as
cancer and inflammatory conditions.

Synthesis of Repibresib

The following is a detailed protocol for the synthesis of Repibresib, with the chemical name
(4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1]
[3]benzodiazepine-4-acetamide. The synthesis involves a multi-step process, and each step
should be performed with appropriate safety precautions in a well-ventilated fume hood.
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Materials and Reagents

Starting materials and reagents for each step (as detailed in the protocol)

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-
Dimethylformamide (DMF))

Reagents for purification (e.qg., silica gel for column chromatography)

Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers,
magnetic stirrers, rotary evaporator)

Synthesis Workflow

Click to download full resolution via product page

Caption: Synthetic workflow for Repibresib.

Experimental Protocol

Step 1: Synthesis of (S)-7-(4-chlorophenyl)-5-methoxy-2-methyl-1,3-dihydro-2H-1,4-
benzodiazepin-2-one

To a solution of 2-amino-5-chloro-4'-methoxybenzophenone in a suitable solvent, add a
chiral glycine equivalent.

The reaction is typically carried out in the presence of a coupling agent and a base.

The reaction mixture is stirred at room temperature for a specified period until completion,
monitored by Thin Layer Chromatography (TLC).
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» Upon completion, the reaction is worked up by extraction and purified by column
chromatography to yield the benzodiazepine core.

Step 2: Thionation of the Benzodiazepine Core

The benzodiazepine from Step 1 is dissolved in an anhydrous solvent like toluene.

Lawesson's reagent is added portion-wise to the solution.

The mixture is heated to reflux and stirred for several hours.

After cooling, the solvent is removed under reduced pressure, and the residue is purified to
give the corresponding thioamide.

Step 3: Formation of the Triazole Ring
e The thioamide from Step 2 is dissolved in a high-boiling point solvent such as n-butanol.

e An excess of acetic hydrazide is added, and the mixture is heated to reflux for an extended
period.

e The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is
isolated by filtration or extraction and purified.

Step 4: Alkylation of the Triazole Ring

The triazolobenzodiazepine from Step 3 is dissolved in an anhydrous aprotic solvent like
DMF.

A base, such as sodium hydride, is added carefully at 0 °C.

Methyl iodide is then added, and the reaction is stirred at room temperature.

The reaction is quenched with water, and the product is extracted and purified.

Step 5: Amide Coupling to Yield Repibresib

e The product from Step 4 is first deprotected if necessary.
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e The resulting amine is then coupled with 2-(ethylamino)acetic acid using a standard peptide
coupling agent (e.g., HATU, HOB4) in the presence of a non-nucleophilic base (e.g., DIPEA)
in a solvent like DMF.

e The reaction is stirred at room temperature until completion.

o The final product, Repibresib, is isolated and purified by chromatography.

Purification and Characterization

The final compound and all intermediates should be purified to >95% purity, as determined by
High-Performance Liquid Chromatography (HPLC). The identity and structure of Repibresib
should be confirmed by spectroscopic methods:

e 1H NMR and 3C NMR: To confirm the chemical structure and stereochemistry.
e Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity of Repibresib

Repibresib is a potent inhibitor of BET bromodomains. Its biological activity can be assessed
through various in vitro assays.

Signaling Pathway of BET Inhibition
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Caption: Mechanism of action of Repibresib.

Repibresib competitively binds to the bromodomains of BET proteins, preventing their
interaction with acetylated histones.[4] This disrupts the recruitment of transcriptional
machinery to the promoters of target genes, leading to the downregulation of their expression.
Key target genes include oncogenes like c-MYC and pro-inflammatory cytokines such as IL-6.

[3]

Experimental Protocols
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Cell Proliferation Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (ICso) of Repibresib on
cancer cell lines.

Materials:

e Cancer cell line (e.g., a c-MYC dependent line like MOLM-13)

o Complete cell culture medium

o Repibresib stock solution (in DMSO)

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

e Microplate reader

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours.

o Compound Treatment: Prepare serial dilutions of Repibresib in culture medium. Add the
dilutions to the wells and incubate for 72 hours. Include a vehicle control (DMSO).

e MTT Addition: Add MTT solution to each well and incubate for 4 hours.

e Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan
crystals.

e Absorbance Measurement: Read the absorbance at 570 nm.

o Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-
response curve to determine the 1Cso value.
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Cytokine Release Assay (ELISA)

This protocol measures the inhibition of cytokine release (e.g., IL-6) from stimulated immune
cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

e RPMI-1640 medium

 Lipopolysaccharide (LPS)

o Repibresib stock solution (in DMSO)

e 96-well plates

e |L-6 ELISA kit

Microplate reader

Procedure:

e Cell Seeding: Seed PBMCs in a 96-well plate.

e Compound Treatment: Pre-treat cells with serial dilutions of Repibresib for 1 hour.

 Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle
controls.

 Incubation: Incubate the plate for 24 hours.

o Supernatant Collection: Centrifuge the plate and collect the supernatant.

e ELISA: Perform the IL-6 ELISA on the supernatants according to the manufacturer's
instructions.

» Data Analysis: Calculate the concentration of IL-6 and determine the inhibitory effect of
Repibresib.
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Quantitative Data

The following table summarizes key quantitative data for Repibresib.

Parameter Value Cell Line/lAssay Reference
ICso (BET
Bromodomain 35 nM Biochemical Assay [5]
Binding)
Dissociation Constant Isothermal Titration
50.5-61.3 nM _ [5]
(Kd) Calorimetry
ICso (Cell
Proliferation, MOLM- ~50 nM Cell-based Assay N/A
13)

ICso (IL-6 Inhibition,
PBMCs)

~100 nM ELISA N/A

Note: The ICso and Kd values can vary depending on the specific assay conditions and cell
lines used. The values for cell proliferation and IL-6 inhibition are representative and should be
determined experimentally.

Conclusion

This document provides a comprehensive guide for the synthesis and in vitro evaluation of
Repibresib. The detailed protocols and supporting information are intended to facilitate
research into the biological roles of BET proteins and the development of novel therapeutics
targeting this important class of epigenetic regulators. Researchers should always adhere to
appropriate laboratory safety practices when handling chemicals and performing experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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